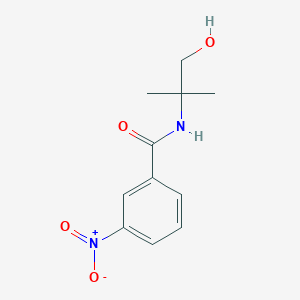
N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group and a hydroxyl group attached to a benzamide structure
Mécanisme D'action
Target of Action
The primary target of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many immune cells, and its inhibition can lead to various downstream effects.
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to it . .
Biochemical Pathways
The inhibition of Tyrosine-protein kinase SYK can potentially affect multiple signaling pathways in immune cells
Result of Action
Given its target, it is likely that the compound could have effects on immune cell signaling, potentially influencing immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Reduction: N-(2-amino-1,1-dimethylethyl)-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(2-oxo-1,1-dimethylethyl)-3-nitrobenzamide.
Applications De Recherche Scientifique
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, which could be useful in studying enzyme functions and developing new drugs.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)-1H-indole-5-carboxamide: Contains an indole and pyridine ring system.
Uniqueness
N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The nitro group can participate in reduction reactions, while the hydroxyl group can undergo substitution and oxidation reactions, making this compound versatile for various applications.
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-4-3-5-9(6-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULOSRLXJMGQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride](/img/structure/B2863671.png)
![7,9-dimethyl-1-(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863673.png)
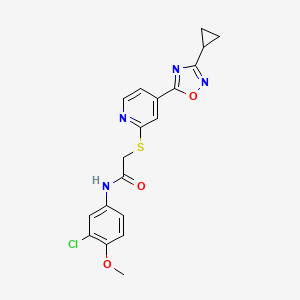
![1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2863676.png)
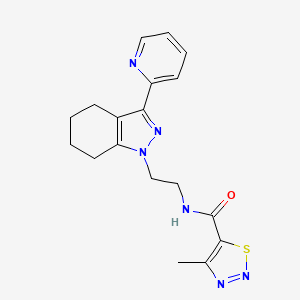
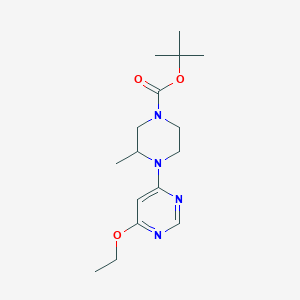
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide](/img/structure/B2863681.png)
![3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2863682.png)
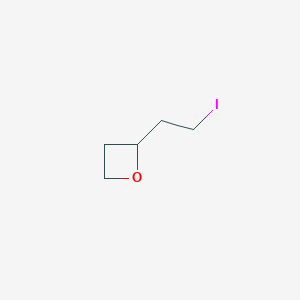
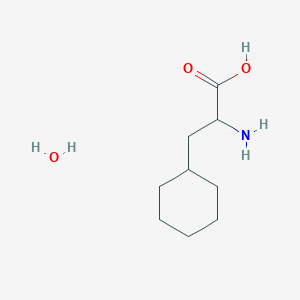
![Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2863686.png)
![ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)
![2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)
